N-Furan-2-ylmethyl-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of furan, thiophene, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with the pyrimidine ring. The key steps include:
Synthesis of furan-2-ylmethylamine: This can be achieved by the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride.
Formation of thiophene derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling with pyrimidine ring: The thiophene derivative is then coupled with a pyrimidine ring containing a trifluoromethyl group through a nucleophilic substitution reaction.
Final assembly: The furan-2-ylmethylamine is reacted with the pyrimidine-thiophene intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyrimidine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as 4,6-dichloropyrimidine.
Uniqueness
N-[(furan-2-yl)methyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the combination of furan, thiophene, and pyrimidine rings in a single molecule, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12F3N3O2S2 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H12F3N3O2S2/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h1-7H,8-9H2,(H,20,23) |
InChI Key |
CXGPLYQGDWYKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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